molecular formula C19H24N2O4S2 B11336517 N-[4-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[4-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11336517
M. Wt: 408.5 g/mol
InChI Key: NWRDCLZSSSCJHH-UHFFFAOYSA-N
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Description

N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a 4-(propan-2-yloxy)phenyl group

Preparation Methods

The synthesis of N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene-2-sulfonyl group: This step may involve sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 4-(propan-2-yloxy)phenyl group: This can be done through etherification reactions using 4-hydroxyphenyl and propan-2-ol derivatives.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group, depending on the reaction conditions and reagents used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Due to its unique structural features, the compound could be used in the synthesis of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as other piperidine derivatives or thiophene-sulfonyl compounds. Its uniqueness lies in the combination of the piperidine ring, thiophene-2-sulfonyl group, and 4-(propan-2-yloxy)phenyl group, which may confer distinct chemical and biological properties. Similar compounds include:

    N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-2-CARBOXAMIDE: Lacks the thiophene-2-sulfonyl group.

    N-[4-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE: Lacks the carboxamide group.

These comparisons highlight the structural and functional diversity within this class of compounds.

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-propan-2-yloxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H24N2O4S2/c1-14(2)25-17-7-5-16(6-8-17)20-19(22)15-9-11-21(12-10-15)27(23,24)18-4-3-13-26-18/h3-8,13-15H,9-12H2,1-2H3,(H,20,22)

InChI Key

NWRDCLZSSSCJHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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